3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid
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Overview
Description
3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is a complex organic compound that features a unique combination of thiazole and isoxazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these rings in a single molecule makes this compound an interesting subject for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through the cyclization of a phenyl-substituted thioamide with an α-haloketone. This is followed by the construction of the isoxazole ring via a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole and isoxazole rings can bind to enzymes and receptors, modulating their activity. This compound may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, it can interact with microbial enzymes, disrupting their function and exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Known for their antimicrobial and anticancer activities.
Isoxazole derivatives: Exhibiting a wide range of biological activities, including anti-inflammatory and antiviral properties.
Uniqueness
3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is unique due to the combination of thiazole and isoxazole rings in a single molecule. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-(2-phenyl-1,3-thiazol-4-yl)-1,2-benzoxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3S/c20-17(21)11-6-7-14-12(8-11)15(19-22-14)13-9-23-16(18-13)10-4-2-1-3-5-10/h1-9H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUUHHWFGQXKNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=NOC4=C3C=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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